3-Tert-butoxybenzyl alcohol
Overview
Description
3-Tert-butoxybenzyl alcohol: is an organic compound with the molecular formula C11H16O2 . It is a high-quality reagent used as an intermediate in the synthesis of complex compounds. This compound is also a useful intermediate for the production of fine chemicals, pharmaceuticals, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tert-butoxybenzyl alcohol can be synthesized through various methods. One common method involves the reaction of 3-tert-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-tert-butoxybenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-tert-butoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-tert-butoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Various nucleophiles like halides or amines in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3-tert-butoxybenzaldehyde.
Reduction: 3-tert-butoxybenzylamine.
Substitution: Products depend on the nucleophile used, such as 3-tert-butoxybenzyl chloride or 3-tert-butoxybenzylamine.
Scientific Research Applications
3-Tert-butoxybenzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-tert-butoxybenzyl alcohol involves its ability to undergo various chemical transformations. The hydroxyl group (-OH) in the compound can participate in hydrogen bonding, making it a versatile intermediate in organic synthesis. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
3-Tert-butoxybenzaldehyde: An oxidized form of 3-tert-butoxybenzyl alcohol.
3-Tert-butoxybenzylamine: A reduced form of this compound.
3-Tert-butoxybenzoic acid: A carboxylic acid derivative of the compound.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and a tert-butoxy group, which provides both reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBRDFPJEYSLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64859-35-4 | |
Record name | [3-(tert-butoxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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